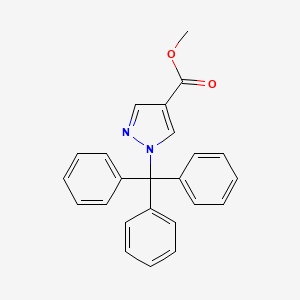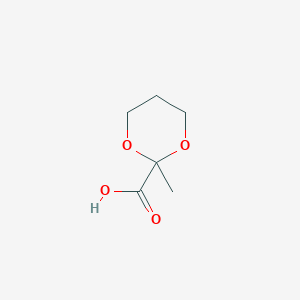
Sodium (Z)-octadec-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(Z)-octadec-6-enoate, also known as sodium oleate, is a sodium salt of oleic acid. It is a fatty acid salt commonly found in soaps and detergents. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;(Z)-octadec-6-enoate is typically synthesized through the saponification of oleic acid. The reaction involves the hydrolysis of oleic acid in the presence of sodium hydroxide (NaOH), resulting in the formation of sodium oleate and water. The reaction conditions usually involve heating the mixture to accelerate the reaction.
Industrial Production Methods: In industrial settings, sodium oleate is produced by reacting oleic acid with sodium hydroxide in large reactors. The process involves continuous stirring and heating to ensure complete saponification. The resulting product is then purified and dried to obtain sodium oleate in its solid form.
Chemical Reactions Analysis
Types of Reactions: Sodium;(Z)-octadec-6-enoate undergoes various chemical reactions, including:
Oxidation: Sodium oleate can be oxidized to form different products, depending on the conditions.
Reduction: It can be reduced to form oleic acid.
Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Products can include epoxides and hydroxylated derivatives.
Reduction: Oleic acid is the primary product.
Substitution: Different metal oleates, depending on the substituting cation.
Scientific Research Applications
Sodium;(Z)-octadec-6-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of nanoparticles and emulsions.
Biology: Employed in cell culture studies to investigate lipid metabolism and cell membrane properties.
Medicine: Studied for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of soaps, detergents, and cosmetics for its emulsifying properties.
Mechanism of Action
The mechanism by which sodium;(Z)-octadec-6-enoate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water. This property is crucial in applications such as emulsification and drug delivery.
Comparison with Similar Compounds
Sodium stearate: Another fatty acid salt used in soaps and detergents.
Sodium palmitate: Similar in structure and used in similar applications.
Comparison:
Sodium oleate vs. Sodium stearate: Sodium oleate has a double bond in its carbon chain, making it more unsaturated compared to sodium stearate, which is fully saturated. This difference affects their melting points and solubility.
Sodium oleate vs. Sodium palmitate: Sodium oleate has a longer carbon chain and a double bond, whereas sodium palmitate is shorter and fully saturated. This results in different physical properties and applications.
Sodium;(Z)-octadec-6-enoate stands out due to its unsaturated nature, which imparts unique properties such as lower melting point and higher solubility in water compared to its saturated counterparts.
Properties
Molecular Formula |
C18H33NaO2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
sodium;octadec-6-enoate |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
UYUAKLGDTIFZIV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)

![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)


![[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride](/img/structure/B13873346.png)

